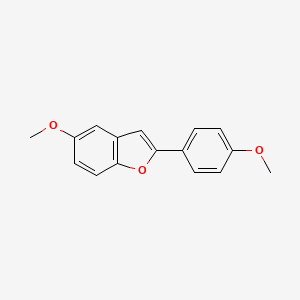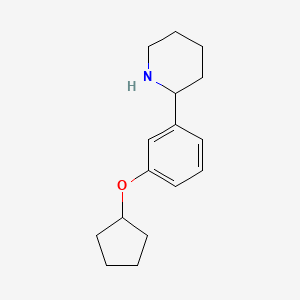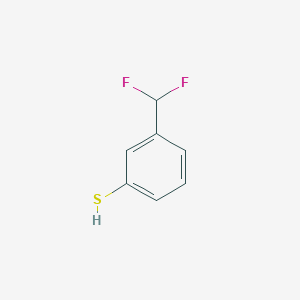
(R)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoicacidhcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H10FNO3 It is a derivative of phenylalanine, an amino acid, and contains a fluorine atom and a hydroxyl group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate phenylalanine derivative.
Fluorination: Introduction of the fluorine atom at the desired position on the phenyl ring.
Hydroxylation: Introduction of the hydroxyl group at the desired position on the phenyl ring.
Amination: Introduction of the amino group at the alpha position relative to the carboxyl group.
Hydrochloride Formation: Conversion of the free base to the hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group or the aromatic ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced derivatives such as alcohols and alkanes.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
科学研究应用
®-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.
Pathways Involved: The compound can modulate various signaling pathways, including those involved in cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
®-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride: Similar structure but with a different side chain.
®-3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid: Similar structure but without the hydrochloride salt.
Uniqueness
®-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C9H10FNO3 |
|---|---|
分子量 |
199.18 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-1-2-8(12)5(3-6)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 |
InChI 键 |
FNDSEKSXHCJOBS-SSDOTTSWSA-N |
手性 SMILES |
C1=CC(=C(C=C1F)C[C@H](C(=O)O)N)O |
规范 SMILES |
C1=CC(=C(C=C1F)CC(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052768.png)


![(R)-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B13052789.png)




